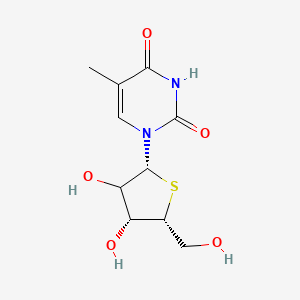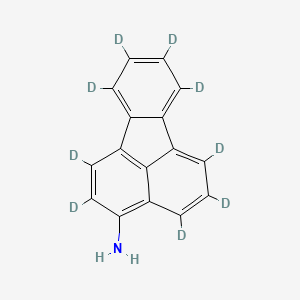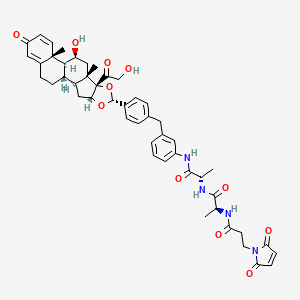
Steroid sulfatase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase-IN-5 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which can be converted into biologically active estrogens and androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This often requires the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their inhibitory activity or to study their biological effects .
Scientific Research Applications
Steroid sulfatase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of steroid sulfatase and to develop new inhibitors with improved potency and selectivity.
Biology: Employed in research to understand the role of steroid sulfatase in various physiological processes, including hormone regulation and metabolism.
Mechanism of Action
Steroid sulfatase-IN-5 exerts its effects by binding to the active site of steroid sulfatase, thereby preventing the hydrolysis of steroid sulfates into their active forms. This inhibition reduces the levels of biologically active estrogens and androgens, which can help in the treatment of hormone-dependent cancers. The molecular targets involved include the enzyme’s active site residues and the pathways associated with steroid metabolism .
Comparison with Similar Compounds
Steroid sulfatase-IN-5 is unique compared to other similar compounds due to its high potency and selectivity for steroid sulfatase. Similar compounds include:
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has been studied for its therapeutic potential in hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has entered clinical trials for breast cancer treatment.
This compound stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C18H19NO6S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1 |
InChI Key |
SLZNGBSUYBIGII-ZJFPTPTDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)




